molecular formula C9H10N2O4 B140486 N-(4-Methoxy-2-nitrophenyl)acetamide CAS No. 119-81-3

N-(4-Methoxy-2-nitrophenyl)acetamide

Cat. No.: B140486
CAS No.: 119-81-3
M. Wt: 210.19 g/mol
InChI Key: QGEGALJODPBPGR-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)acetamide (CAS: 119-81-3) is a nitro-substituted aromatic acetamide derivative. It is synthesized via acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid, followed by recrystallization from aqueous solutions to yield yellow crystalline solids . The compound’s molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. Its structure features a methoxy group at the para position and a nitro group at the ortho position relative to the acetamide moiety, contributing to its electronic and steric properties. The compound is a key intermediate in synthesizing heterocyclic systems such as thiadiazoles, piperazinediones, and quinoxalines .

Crystallographic studies reveal non-planar geometry due to intramolecular steric effects and hydrogen bonding. The nitro group is slightly twisted out of the aromatic ring plane (torsion angles: -16.7° to 160.9°), and intermolecular C–H···O interactions stabilize the crystal lattice .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N-(4-Methoxy-2-nitrophenyl)acetamide is utilized as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry .

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Research indicates that derivatives of this compound show significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Effects : In vitro studies reveal that this compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines, indicating its potential utility in treating chronic inflammatory conditions .
  • Anticancer Activity : Studies have demonstrated cytotoxic effects on various cancer cell lines. The nitro group is believed to play a crucial role in inducing apoptosis through mechanisms involving oxidative stress and DNA damage .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and other chemicals due to its reactivity and ability to form stable derivatives .

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant inhibition against various bacterial strains, indicating their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound induced apoptosis in specific cancer cell lines through oxidative stress mechanisms, highlighting its potential in cancer therapy .
  • Inflammatory Response Modulation : Treatment with this compound resulted in decreased levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, suggesting its role in anti-inflammatory therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
N-(4-Methoxy-2-nitrophenyl)acetamide –OCH₃ (para), –NO₂ (ortho) 210.19 215–217* Methoxy (electron-donating), nitro (electron-withdrawing)
N-(4-Hydroxy-2-nitrophenyl)acetamide –OH (para), –NO₂ (ortho) 196.16 Not reported Hydroxyl (hydrogen-bond donor)
N-(4-Chloro-2-nitrophenyl)acetamide –Cl (para), –NO₂ (ortho) 230.62 Not reported Chloro (electron-withdrawing)
2,2,2-Trifluoro-N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide –CF₃, –CH₃, –OCH₃, –NO₂ 296.21 Not reported Trifluoromethyl (strong electron-withdrawing)
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide –OCH₃, –CH₃, –NO₂ 224.21 Not reported Methyl (steric hindrance)

Note: *Melting point data from derivative 4c (N-(4-methoxy-2-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide) .

Crystallographic and Spectral Comparisons

Table 2: Structural and Spectral Data

Compound Name Crystal System Key IR Bands (cm⁻¹) Notable Hydrogen Bonds
This compound Monoclinic 1678 (C=O), 1613 (NO₂) C–H···O chains along a-axis
N-(4-Hydroxy-2-nitrophenyl)acetamide Monoclinic (C2/c) 3313 (O–H), 1678 (C=O) O–H···O and N–H···O networks
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Monoclinic 1365 (SO₂), 1307 (NO₂) C–H···O and S=O···H interactions
  • Methoxy vs. Hydroxy Groups : Methoxy derivatives exhibit higher lipophilicity, while hydroxy analogs form stronger hydrogen bonds, influencing solubility and crystallization .
  • Nitro Group Orientation : Twisting of the nitro group (e.g., 16.7° in N-(4-chloro-2-nitrophenyl) derivatives) reduces conjugation with the aromatic ring, affecting electronic properties .

Biological Activity

N-(4-Methoxy-2-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H10N2O4C_9H_{10}N_2O_4. The synthesis typically involves the reaction of 4-methoxy-2-nitroaniline with acetic anhydride, leading to the formation of the acetamide derivative. The general reaction can be summarized as follows:

4 methoxy 2 nitroaniline+acetic anhydrideN 4 Methoxy 2 nitrophenyl acetamide+acetic acid\text{4 methoxy 2 nitroaniline}+\text{acetic anhydride}\rightarrow \text{N 4 Methoxy 2 nitrophenyl acetamide}+\text{acetic acid}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown potential in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

This compound has demonstrated cytotoxic effects on cancer cell lines. The presence of the nitro group is believed to play a critical role in its mechanism of action, where it may undergo reduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive species that affect cellular signaling pathways, while the methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with biological membranes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesUnique Properties
N-(4-methoxyphenyl)acetamideLacks nitro groupReduced reactivity
N-(4-nitrophenyl)acetamideLacks methoxy groupDifferent electronic properties
N-(2-nitrophenyl)acetamideLacks one methoxy groupAffects electronic distribution

The unique combination of both nitro and methoxy groups in this compound contributes to its distinct biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound induced apoptosis in several cancer cell lines through mechanisms involving oxidative stress and DNA damage .
  • Inflammatory Response Modulation : Another study indicated that treatment with this compound resulted in decreased levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxy-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acetylation of substituted nitroaniline derivatives. For example, refluxing N-(4-methoxy-2-nitrophenyl)methanesulfonamide with acetic anhydride for 30 minutes yields the acetamide derivative, followed by purification via recrystallization from ethanol . Optimization involves controlling reaction temperature (~100–110°C) and stoichiometric ratios to minimize byproducts. Monitoring reaction progress using TLC or HPLC is critical .

Q. How can solubility and purity of this compound be determined experimentally?

  • Methodological Answer : Solubility can be assessed in solvents like ethanol, ether, or benzene through systematic solubility tests at varying temperatures . Purity is determined via melting point analysis (literature value: 117–118°C ) and spectroscopic techniques. High-resolution NMR (e.g., ¹H and ¹³C) confirms structural integrity, while HPLC with UV detection quantifies impurities .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or aqueous methanol is standard. Slow evaporation of ethanolic solutions produces single crystals suitable for X-ray diffraction . For small-scale lab synthesis, column chromatography using silica gel (eluent: ethyl acetate/hexane) effectively removes unreacted precursors .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed with SHELX suite (e.g., SHELXL for refinement). Hydrogen atoms are placed geometrically with a riding model (C–H = 0.93–0.96 Å), and thermal parameters are refined isotropically. The software resolves torsional angles (e.g., nitro group deviation from the aromatic plane) and intermolecular interactions like C–H⋯O hydrogen bonds .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

  • Methodological Answer : Crystal structures often exhibit C–H⋯O hydrogen bonds between acetamide carbonyl groups and nitro/methoxy oxygen atoms. For example, chains along the [101] direction form via centrosymmetric head-to-tail interactions, stabilizing the lattice . Hirshfeld surface analysis quantifies contributions from H-bonding (≈20%) and van der Waals interactions .

Q. How does functionalization of the acetamide group impact reactivity in heterocyclic synthesis?

  • Methodological Answer : The nitro and methoxy groups direct electrophilic substitution, enabling synthesis of sulfur-containing heterocycles (e.g., thiadiazoles). For instance, reaction with propiolic acid derivatives introduces alkyne moieties, facilitating click chemistry for drug discovery pipelines. Mechanistic studies using DFT calculations reveal transition-state energetics .

Q. What analytical challenges arise in characterizing this compound derivatives with complex substituents?

  • Methodological Answer : Overlapping NMR signals (e.g., aromatic protons) require advanced techniques like 2D-COSY or NOESY for resolution. Mass spectrometry (HRMS-ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 249.0873 ). For polymorphic forms, variable-temperature XRD distinguishes packing motifs .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEGALJODPBPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059499
Record name 2'-Nitro-p-acetanisidide
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Molecular Weight

210.19 g/mol
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CAS No.

119-81-3
Record name N-(4-Methoxy-2-nitrophenyl)acetamide
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Record name Acetamide, N-(4-methoxy-2-nitrophenyl)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-(4-Methoxy-2-nitrophenyl)acetamide
N-(4-Methoxy-2-nitrophenyl)acetamide
N-(4-Methoxy-2-nitrophenyl)acetamide
N-(4-Methoxy-2-nitrophenyl)acetamide
N-(4-Methoxy-2-nitrophenyl)acetamide
N-(4-Methoxy-2-nitrophenyl)acetamide

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